molecular formula C26H30O10 B168426 Syringaresinol diacetate CAS No. 1990-77-8

Syringaresinol diacetate

Cat. No. B168426
CAS RN: 1990-77-8
M. Wt: 502.5 g/mol
InChI Key: FEDJEJQAGQWOHV-XZUXRINTSA-N
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Description

Syringaresinol diacetate is a chemical compound with the molecular formula C26H30O10 . It is a type of lignan, a class of compounds found in plants .


Synthesis Analysis

The synthesis of syringaresinol has been studied extensively. One notable method involves a one-pot biocatalytic cascade reaction for the production of racemic syringaresinol from a lignin-derived phenol . This process consumes dihydrosinapyl alcohol, which can be produced renewably from lignocellulosic material .


Molecular Structure Analysis

The molecular structure of syringaresinol diacetate contains a total of 69 bonds, including 39 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 2 esters (aliphatic), and 2 ethers .


Chemical Reactions Analysis

Syringaresinol diacetate has been found to exhibit anti-inflammatory effects. In one study, it was found to inhibit protein expression of lipopolysaccharide-stimulated inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) as well as production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) .


Physical And Chemical Properties Analysis

Syringaresinol diacetate has a molecular weight of 502.5 g/mol. It has 10 hydrogen bond acceptors and 10 rotatable bonds. Its topological polar surface area is 108 Ų .

Scientific Research Applications

1. Biocatalytic Synthesis

  • Summary of Application: Syringaresinol is used in a one-pot biocatalytic cascade reaction for the production of racemic syringaresinol, a lignan with applications as a nutraceutical and in polymer chemistry .
  • Methods of Application: The process consumes dihydrosinapyl alcohol, which can be produced renewably from lignocellulosic material. A variant of eugenol oxidase was engineered for the oxidation of dihydrosinapyl alcohol into sinapyl alcohol with good conversion and chemoselectivity . By using horseradish peroxidase, the subsequent oxidative dimerization of sinapyl alcohol into syringaresinol was achieved .
  • Results or Outcomes: This study demonstrates the efficient production of syringaresinol from a compound that can be renewed by reductive catalytic fractionation of lignocellulose .

2. Vasorelaxation

  • Summary of Application: Syringaresinol induces vasorelaxation by enhancing nitric oxide production in endothelial cells .
  • Methods of Application: Syringaresinol treatment increases nitric oxide production, which is correlated with endothelial nitric oxide synthase (eNOS) phosphorylation via the activation of Akt and AMP kinase (AMPK) as well as elevation of intracellular Ca2+ levels .
  • Results or Outcomes: The results suggest that syringaresinol induces vasorelaxation by enhancing nitric oxide production in endothelial cells via two distinct mechanisms, phosphatidylinositol 3-kinase/Akt- and PLC/Ca2+/CaMKKβ-dependent eNOS phosphorylation and Ca2±dependent eNOS dimerization .

3. Analgesic Effects

  • Summary of Application: Syringaresinol has analgesic effects on oxaliplatin-induced peripheral neuropathy (OIPN) via the modulation of spinal microglial inflammatory responses .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the treatment of OIPN with syringaresinol .
  • Results or Outcomes: Syringaresinol treatment significantly ameliorated oxaliplatin-induced pain and suppressed microglial expression of inflammatory signaling molecules .

4. Protection Against Diabetic Nephropathy

  • Summary of Application: Syringaresinol has been found to protect against diabetic nephropathy, a serious complication of diabetes, by inhibiting pyroptosis via the NRF2-mediated antioxidant pathway .
  • Methods of Application: The study showed that Syringaresinol treatment ameliorated renal hypertrophy, fibrosis, mesangial expansion, glomerular basement membrane thickening, and podocyte foot process effacement in streptozotocin (STZ)-induced diabetic mice . It prevented the abundance of pyroptosis-related proteins such as NOD-like receptor family pyrin domain containing 3 (NLRP3), cysteinyl aspartate-specific proteinase 1 (Caspase-1), and gasdermin D (GSDMD), and the biosynthesis of inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18) .
  • Results or Outcomes: Syringaresinol promoted the nuclear translocation of nuclear factor E2-related factor 2 (NRF2) and enhanced the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD), thereby effectively decreasing excess reactive oxygen species (ROS) . Most importantly, knockout of NRF2 abolished SYR-mediated renoprotection and anti-pyroptotic activities in NRF2-KO diabetic mice .

5. Anti-Cancer Properties

  • Summary of Application: Secoisolariciresinol-4′, 4″-diacetate, a derivative of Syringaresinol, has been found to enhance the effect of doxorubicin, a chemotherapy drug .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the treatment of cancer cells with Secoisolariciresinol-4′, 4″-diacetate .
  • Results or Outcomes: The study suggests that more Syringaresinol derivatives can be promising anti-cancer agents that can act alone or synergistically with other pro-apoptotic molecules or drugs .

Safety And Hazards

The safety data sheet for syringaresinol diacetate indicates that it has acute oral toxicity (Category 4, H302) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDJEJQAGQWOHV-XZUXRINTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syringaresinol diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
YC Wu, GY Chang, FN Ko, CM Teng - Planta medica, 1995 - thieme-connect.com
… 2), (—)syringaresinol (4), and syringaldehyde (5) with Ac20 and pyridine gave N-trans-feruloyltyramine diacetate (Ia), Npcoumaroyltyramine diacetate (2 a), (—)-syringaresinol diacetate …
Number of citations: 128 www.thieme-connect.com
R ZELINSKI, A VERBISCAR… - The Journal of Organic …, 1958 - ACS Publications
In similar manner, these glycal-like properties have now been extended to the formation of polydeoxyaldohexoses from 2-hydroxy me thyl-2, 3-dihydro-4/í-pyran (II) with the ultimate, but …
Number of citations: 16 pubs.acs.org
G Zhao, Y Hui, JK Rupprecht… - Journal of Natural …, 1992 - ACS Publications
Fractionation of the EtOH extract of the bark ofAsimina triloba, monitoring by brine shrimplethality, has led to the isolation and structural elucidation of a novel highly cytotoxic …
Number of citations: 259 pubs.acs.org
EE Dickey - The Journal of Organic Chemistry, 1958 - ACS Publications
A new di-/3-n-glucoside was isolated from an alcohol extract of the inner bark of yellow poplar, Liriodendron tulipifera L., in yields of 0.05-0.08% of the fresh bark. The glucoside was …
Number of citations: 76 pubs.acs.org
F Nakatsubo, M TANAHASHI… - … research: bulletin of …, 1972 - repository.kulib.kyoto-u.ac.jp
… The IR spectrum was identical to that of syringaresinol diacetate, but the NMR spectrum differed from that of syringaresinol. The proton at a carbon (0 4.83 ppm) gave different chemical …
Number of citations: 29 repository.kulib.kyoto-u.ac.jp
Y Kamaya - 1984 - repository.kulib.kyoto-u.ac.jp
Lignm, one of the principal source of the aromatic ring in nature, is a major constituent of cell walls in vascular plants, and a most abundant organic substance next to cellulose on earth. …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
F NAKATSUBO, M TANAHASHI, T HIGUCHI - core.ac.uk
… The IR spectrum was identical to that of syringaresinol diacetate, but the NMR spectrum differed from that of syringaresinol. The proton at a carbon (0 4.83 ppm) gave different chemical …
Number of citations: 0 core.ac.uk
Y Kamaya - core.ac.uk
Lignm, one of the principal source of the aromatic ring in nature, is a major constituent of cell walls in vascular plants, and a most abundant organic substance next to cellulose on earth. …
Number of citations: 2 core.ac.uk
PL Majumder, S Lahiri, N Mukhoti - Phytochemistry, 1995 - Elsevier
A new dihydrochalcone derivative, lusianin, two other known chalcones and a phenanthrene derivative were isolated from the orchid Lusia volucris. The two chalcones and the …
Number of citations: 26 www.sciencedirect.com
G Zhao - 1995 - search.proquest.com
The objective of this project has been to find highly potent, novel, acetogenins from Annonaceous plants. The current bioactivity-directed phytochemical investigation of the EtOH extract …
Number of citations: 2 search.proquest.com

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